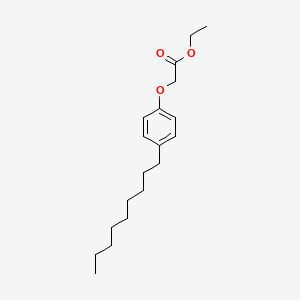

Ethyl 2-(4-nonylphenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-nonylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-3-5-6-7-8-9-10-11-17-12-14-18(15-13-17)22-16-19(20)21-4-2/h12-15H,3-11,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPOTQBNEJBTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural and Spectroscopic Characterization of Ethyl 2-(4-nonylphenoxy)acetate: A Technical Guide

Executive Summary Ethyl 2-(4-nonylphenoxy)acetate is a critical synthetic intermediate, bridging the gap between basic alkylphenol building blocks and complex, functionally tailored nonionic surfactants. As a derivative of 4-nonylphenol, its precise structural characterization is paramount for quality control in industrial applications, polymer science, and environmental monitoring. This whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and spectroscopic characterization (NMR, FT-IR, and GC-MS) of Ethyl 2-(4-nonylphenoxy)acetate.

Chemical Context and Synthetic Strategy

4-Nonylphenol is a widely utilized precursor in the manufacture of alkylphenol ethoxylates and acts as a lipophilic core in various industrial formulations[1]. However, functionalizing the phenolic hydroxyl group via alkylation opens pathways to novel carboxylated surfactants and polymeric tethers. The synthesis of Ethyl 2-(4-nonylphenoxy)acetate is achieved through a classic Williamson ether synthesis, utilizing ethyl bromoacetate as the primary alkylating agent[2].

Self-Validating Synthesis Protocol

To ensure high yield and purity, the synthetic workflow must be tightly controlled. The following protocol integrates causality-driven choices and real-time validation steps to ensure reproducibility.

Step 1: Nucleophile Generation Charge a flame-dried round-bottom flask with 4-nonylphenol (10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 15.0 mmol, 1.5 eq) in 30 mL of dry acetone. Stir at room temperature for 30 minutes. Causality: K₂CO₃ is selected over stronger bases (like NaOH) because it is basic enough to quantitatively deprotonate the phenol (pKa ~10) without risking the base-catalyzed hydrolysis of the resulting ethyl ester product. Acetone serves as a polar aprotic solvent, which poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity for the subsequent Sₙ2 attack.

Step 2: Alkylation Add ethyl bromoacetate (12.0 mmol, 1.2 eq) dropwise over 10 minutes. Attach a reflux condenser and heat the mixture to a gentle reflux (56 °C) for 12 hours. Causality: Dropwise addition prevents localized exothermic spikes, minimizing the risk of side reactions. The primary alkyl halide undergoes rapid Sₙ2 displacement under these mild thermal conditions.

Step 3: In-Process Validation (Self-Validation) After 10 hours, withdraw a 0.1 mL aliquot, quench in 1 mL of Hexanes/H₂O (1:1), and spot the organic layer on a silica TLC plate. Elute with Hexanes:Ethyl Acetate (9:1). The reaction is validated as complete when the 4-nonylphenol spot (R_f ~0.4) is entirely replaced by the product spot (R_f ~0.6), visualized under UV light and iodine stain.

Step 4: Workup and Isolation Cool the mixture to room temperature and filter off the inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield the crude product. Purify via flash column chromatography (Hexanes:EtOAc 9:1) to afford Ethyl 2-(4-nonylphenoxy)acetate as a viscous, pale-yellow oil.

Workflow for the Williamson ether synthesis of Ethyl 2-(4-nonylphenoxy)acetate.

Spectroscopic Fingerprinting

Accurate characterization requires a multi-modal approach. The structural verification relies on mapping the distinct phenoxyacetate core against the complex, branched aliphatic signature of the nonyl chain[3][4].

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra (recorded in CDCl₃ at 400 MHz and 100 MHz, respectively) provide definitive proof of the ether linkage and ester retention. The singlet at 4.61 ppm is the critical diagnostic signal confirming the -O-CH₂-CO- bridge[3].

Table 1: ¹H and ¹³C NMR Chemical Shifts Summary

| Nucleus | Chemical Shift (ppm) | Multiplicity / J-Coupling | Integration | Structural Assignment |

| ¹H | 0.50 - 1.70 | m (complex) | 19H | Branched nonyl chain (-C₉H₁₉) |

| ¹H | 1.29 | t (J = 7.1 Hz) | 3H | Ester methyl (-CH₂CH ₃) |

| ¹H | 4.26 | q (J = 7.1 Hz) | 2H | Ester methylene (-CH ₂CH₃) |

| ¹H | 4.61 | s | 2H | Phenoxy methylene (-O-CH ₂-CO-) |

| ¹H | 6.85 | d (J = 8.5 Hz) | 2H | Aromatic CH (ortho to oxygen) |

| ¹H | 7.15 | d (J = 8.5 Hz) | 2H | Aromatic CH (meta to oxygen) |

| ¹³C | 14.3 | - | - | Ester methyl (-CH₃) |

| ¹³C | 14.0 - 40.0 | - | - | Nonyl chain carbons (multiple peaks) |

| ¹³C | 61.4 | - | - | Ester methylene (-OCH₂CH₃) |

| ¹³C | 65.5 | - | - | Phenoxy methylene (-OCH₂CO-) |

| ¹³C | 114.8 | - | - | Aromatic CH (ortho to oxygen) |

| ¹³C | 127.5 | - | - | Aromatic CH (meta to oxygen) |

| ¹³C | 141.2 | - | - | Aromatic C (quaternary, attached to nonyl) |

| ¹³C | 156.5 | - | - | Aromatic C (quaternary, attached to oxygen) |

| ¹³C | 169.1 | - | - | Carbonyl (C=O) |

3.2 FT-IR and Mass Spectrometry (GC-MS)

Infrared spectroscopy confirms the presence of the ester carbonyl (1755 cm⁻¹) and the asymmetric ether stretch (1205 cm⁻¹). Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and distinct fragmentation patterns that validate the molecule's modular architecture.

Table 2: Key FT-IR Vibrational Modes and EI-MS Fragments

| Technique | Signal / m/z | Assignment / Fragment Identity |

| FT-IR | 2950, 2870 cm⁻¹ | C-H stretch (aliphatic nonyl chain) |

| FT-IR | 1755 cm⁻¹ | C=O stretch (ester carbonyl) |

| FT-IR | 1510, 1610 cm⁻¹ | C=C stretch (aromatic ring) |

| FT-IR | 1205 cm⁻¹ | C-O-C stretch (asymmetric ether) |

| GC-MS | m/z 306 | [M]⁺ (Molecular Ion) |

| GC-MS | m/z 261 | [M - OEt]⁺ (Loss of ethoxy radical) |

| GC-MS | m/z 219 | [M - CH₂COOEt]⁺ (Alpha-cleavage) |

| GC-MS | m/z 179 | [M - C₉H₁₉]⁺ (Loss of nonyl chain) |

Mechanistic Logic of MS Fragmentation

In electron ionization (EI), the radical cation[M]⁺ at m/z 306 undergoes predictable, thermodynamically driven cleavages. The most prominent pathways involve the scission of the bonds flanking the ether oxygen and the aromatic ring. Alpha-cleavage of the ester moiety yields the highly stabilized nonylphenoxonium ion (m/z 219). Concurrently, the bulky, branched nonyl chain is highly susceptible to radical loss, generating a stable phenoxyacetate fragment (m/z 179).

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

This logic-driven approach to synthesis and characterization ensures that researchers can confidently isolate and utilize Ethyl 2-(4-nonylphenoxy)acetate in advanced materials science and surfactant development.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Insight into the hetero-interactions of 4-nonylphenol with dissolved organic matter: multiple spectroscopic methods, 1H NMR study and principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-(4-nonylphenoxy)acetate" spectroscopic analysis (NMR, IR, Mass Spec)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 2-(4-nonylphenoxy)acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's signature features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide moves beyond a simple presentation of data, focusing on the causal relationships between molecular structure and spectral output. Each section includes detailed methodologies, data interpretation, and visual aids to facilitate a comprehensive understanding of the spectroscopic profile of this molecule.

Introduction: The Molecular Architecture

Ethyl 2-(4-nonylphenoxy)acetate is a molecule characterized by a p-substituted aromatic ring, an ether linkage, and an ester functional group. The long nonyl side chain introduces a significant aliphatic character. Understanding the precise arrangement of these components is critical for its application, and spectroscopic analysis provides the necessary tools for this structural elucidation. This guide will deconstruct the information encoded in each spectrum to build a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce connectivity and gain insights into the electronic structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameterization.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of Ethyl 2-(4-nonylphenoxy)acetate is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Tuning: The NMR spectrometer is tuned to the respective frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity, which is crucial for high-resolution spectra.[1]

-

¹H NMR Data Acquisition: A standard one-dimensional proton spectrum is acquired using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Generally, 8 to 16 scans are sufficient for a high signal-to-noise ratio.[1]

-

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves a wider spectral width (typically 0-220 ppm) and a greater number of scans (often several hundred to a few thousand) due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments.

Predicted ¹H NMR Data for Ethyl 2-(4-nonylphenoxy)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.10 | Doublet | 2H | Ar-H (ortho to -OR) | Aromatic protons deshielded by the ring current, appearing in the typical aromatic region (6.5-8.0 ppm).[2] |

| ~ 6.85 | Doublet | 2H | Ar-H (ortho to nonyl) | Aromatic protons. |

| ~ 4.65 | Singlet | 2H | -O-CH₂-C=O | Methylene protons adjacent to the ether oxygen and the carbonyl group. Their chemical shift is significantly downfield due to the electronegativity of the oxygen atom. In similar phenoxyacetate structures, these protons typically appear as a singlet around 4.6-4.8 ppm.[1] |

| ~ 4.25 | Quartet | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. This is a characteristic signal for an ethyl ester, typically seen around 4.1 ppm.[1] |

| ~ 2.55 | Triplet | 2H | Ar-CH₂-(CH₂)₇-CH₃ | Methylene protons benzylic to the aromatic ring. |

| ~ 1.60 | Multiplet | 2H | Ar-CH₂-CH₂-(CH₂)₆-CH₃ | Methylene protons of the nonyl chain. |

| ~ 1.30 | Multiplet | 12H | -(CH₂)₆-CH₃ | Overlapping signals from the methylene groups of the long alkyl chain. |

| ~ 1.28 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. This is characteristic of an ethyl ester and is generally found around 1.3 ppm.[1] |

| ~ 0.88 | Triplet | 3H | -(CH₂)₈-CH₃ | Terminal methyl protons of the nonyl chain. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for Ethyl 2-(4-nonylphenoxy)acetate

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 168.5 | Carbonyl | -C=O | The carbonyl carbon of the ester group is highly deshielded and appears at the low-field end of the spectrum, typically around 170 ppm.[3] |

| ~ 156.0 | Aromatic | Ar-C-O | The aromatic carbon directly attached to the ether oxygen is deshielded. |

| ~ 141.0 | Aromatic | Ar-C-nonyl | The aromatic carbon bearing the nonyl substituent. |

| ~ 129.5 | Aromatic | Ar-CH | Aromatic methine carbons. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[2] |

| ~ 114.5 | Aromatic | Ar-CH | Aromatic methine carbons. |

| ~ 65.5 | Aliphatic | -O-CH₂-C=O | The methylene carbon of the acetate group, shifted downfield by the adjacent ether oxygen. |

| ~ 61.0 | Aliphatic | -O-CH₂-CH₃ | The methylene carbon of the ethyl group, shifted downfield by the ester oxygen. For ethyl acetate, this carbon appears around 60 ppm.[1] |

| ~ 35.0 | Aliphatic | Ar-CH₂- | The benzylic carbon of the nonyl chain. |

| ~ 31.9 - 22.7 | Aliphatic | -(CH₂)₇- | Overlapping signals for the methylene carbons of the nonyl chain. |

| ~ 14.2 | Aliphatic | -O-CH₂-CH₃ | The methyl carbon of the ethyl group, typically seen around 14 ppm in ethyl esters.[1] |

| ~ 14.1 | Aliphatic | -(CH₂)₈-CH₃ | The terminal methyl carbon of the nonyl chain. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

-

Sample Preparation: A small drop of neat Ethyl 2-(4-nonylphenoxy)acetate is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer. A background spectrum of air is first collected. Then, the sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance versus wavenumber.

IR Spectral Analysis

The IR spectrum of Ethyl 2-(4-nonylphenoxy)acetate is dominated by the characteristic absorptions of the ester, ether, and aromatic components.

Predicted IR Absorption Bands for Ethyl 2-(4-nonylphenoxy)acetate

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| ~ 3050 | Medium | C-H stretch | Aromatic | Characteristic C-H stretching of the sp² hybridized carbons of the benzene ring. |

| ~ 2955-2850 | Strong | C-H stretch | Aliphatic | Asymmetric and symmetric stretching of the C-H bonds in the nonyl and ethyl groups. |

| ~ 1750 | Strong | C=O stretch | Ester | A very strong and sharp absorption characteristic of the carbonyl group in an aliphatic ester.[4] |

| ~ 1610, 1510 | Medium | C=C stretch | Aromatic | Skeletal vibrations of the aromatic ring. |

| ~ 1240 | Strong | C-O stretch | Ester | Asymmetric C-O-C stretching of the ester group. Esters typically show two C-O stretching bands.[4] |

| ~ 1150 | Strong | C-O stretch | Ether | Asymmetric C-O-C stretching of the aryl alkyl ether. Ethers generally show a strong absorption in the 1050-1150 cm⁻¹ region.[5] |

| ~ 830 | Strong | C-H bend | Aromatic | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrum Acquisition

Methodology:

-

Sample Introduction: A dilute solution of Ethyl 2-(4-nonylphenoxy)acetate in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectral Analysis

The mass spectrum of Ethyl 2-(4-nonylphenoxy)acetate will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of weaker bonds.

Predicted Fragmentation Pattern for Ethyl 2-(4-nonylphenoxy)acetate

-

Molecular Ion (M⁺): The molecular weight of Ethyl 2-(4-nonylphenoxy)acetate (C₁₉H₃₀O₃) is 306.44 g/mol . A molecular ion peak is expected at m/z = 306.

-

Key Fragmentations:

-

Alpha-cleavage of the ether: Cleavage of the bond between the ether oxygen and the methylene group of the acetate moiety can lead to the formation of the 4-nonylphenoxide radical and a cation at m/z = 87, or the 4-nonylphenol radical cation at m/z = 220.

-

Cleavage of the nonyl chain: The long alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). A prominent peak is often observed at m/z = 107, corresponding to the hydroxytropylium ion, which is characteristic of alkylphenols.

-

McLafferty-type rearrangement: Aromatic ethers with sufficiently long alkyl chains can undergo a rearrangement to produce a prominent peak corresponding to the phenol radical cation at m/z = 94.[6]

-

Ester fragmentation: Cleavage of the ethyl group can result in a loss of 29 (CH₂CH₃), and cleavage of the ethoxy group can lead to a loss of 45 (OCH₂CH₃). The acetyl group can also lead to a characteristic peak at m/z = 43.

-

Visualizing Fragmentation:

Caption: Predicted major fragmentation pathways for Ethyl 2-(4-nonylphenoxy)acetate in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The complementary nature of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural characterization of Ethyl 2-(4-nonylphenoxy)acetate. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, ether, aromatic ring), and Mass Spectrometry determines the molecular weight and provides structural clues through fragmentation analysis. This guide provides the foundational spectroscopic knowledge necessary for the confident identification and analysis of this compound in various scientific and industrial applications.

References

-

J Chromatogr A. 1999 Aug 27;854(1-2):245-57. Characterization of nonyl phenol ethoxylates in sewage treatment plants by combined precursor ion scanning and multiple reaction monitoring. ([Link])

-

PubChem. Ethyl Acetate. ([Link])

-

University of Birmingham. Spectra of ethyl acetate. ([Link])

-

PubChem. 4-Nonylphenol. ([Link])

-

ResearchGate. NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... ([Link])

-

mzCloud. 4 Nonylphenol. ([Link])

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0000932). ([Link])

-

Royal Society of Chemistry. Electronic Supplementary Information. ([Link])

-

SciSpace. Characterizing the distribution of nonylphenol ethoxylate surfactants in water-based pressure-sensitive adhesive films using atomic... ([Link])

-

ResearchGate. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). ([Link])

-

Miljøstyrelsen. Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid. ([Link])

-

Chemguide. mass spectra - fragmentation patterns. ([Link])

-

NIST. 4-Nonylphenol. ([Link])

-

Australian Government Department of Health. Nonylphenol and octylphenol ethoxylates and related compounds: Human health tier II assessment. ([Link])

-

RSC Publishing. Insight into the hetero-interactions of 4-nonylphenol with dissolved organic matter: multiple spectroscopic methods, 1H NMR study and principal component analysis. ([Link])

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ([Link])

-

University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. ([Link])

-

Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. ([Link])

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. ([Link])

-

ChemSec. 2-(4-nonylphenoxy)ethyl acetate. ([Link])

-

NIST. Ethyl Acetate. ([Link])

-

NIST. Ethyl Acetate. ([Link])

-

University of Wisconsin-Platteville. Ethyl Acetate. ([Link])

-

ResearchGate. 1H-NMR impurity originating from ethyl acetate - What could it be?. ([Link])

-

PMC. Ethyl 2-(4-nitrophenoxy)acetate. ([Link])

-

Scribd. Ethyl Acetate NMR and IR Analysis. ([Link])

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. ([Link])

-

SpectraBase. 2-(4-Phenoxyanilino)ethyl acetate - Optional[13C NMR] - Chemical Shifts. ([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]

"Ethyl 2-(4-nonylphenoxy)acetate" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Ethyl 2-(4-nonylphenoxy)acetate

Abstract

Ethyl 2-(4-nonylphenoxy)acetate is an organic compound belonging to the broader class of alkylphenol derivatives. While direct toxicological data on this specific ester is limited, its structural similarity to well-characterized industrial chemicals provides a strong basis for predicting its molecular mechanism of action. This guide posits that the biological activity of Ethyl 2-(4-nonylphenoxy)acetate is primarily mediated through its metabolic products, principally the parent carboxylic acid, (4-nonylphenoxy)acetic acid, and its ultimate metabolite, 4-nonylphenol (NP). The core mechanism is therefore hypothesized to be twofold: a primary pathway involving endocrine disruption through the estrogenic activity of 4-nonylphenol, which acts as an agonist for nuclear estrogen receptors (ERα, ERβ) and the G-protein coupled estrogen receptor (GPER). A secondary, putative mechanism may involve the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) by the parent acid, impacting lipid and glucose metabolism. This document provides a detailed examination of these proposed pathways, supported by evidence from related compounds, and outlines rigorous experimental protocols for their validation.

Introduction

The proliferation of industrial chemicals in commerce and the environment necessitates a thorough understanding of their potential interactions with biological systems. Ethyl 2-(4-nonylphenoxy)acetate is a derivative of 4-nonylphenol, a compound extensively used in the manufacturing of non-ionic surfactants, antioxidants, and polymer additives.[1][2] The parent compound, 4-nonylphenol (NP), is a well-documented endocrine-disrupting chemical (EDC) with significant environmental persistence and the ability to bioaccumulate.[3][4][5] Given that esterified compounds are frequently metabolized back to their parent acid and alcohol in vivo, the toxicological profile of Ethyl 2-(4-nonylphenoxy)acetate is intrinsically linked to its metabolic fate. This guide serves as a technical resource for researchers and drug development professionals, synthesizing existing knowledge to build a predictive model for the compound's mechanism of action and providing the experimental framework required for its empirical validation.

Chemical Structure and Metabolic Fate

Structure of Ethyl 2-(4-nonylphenoxy)acetate

The molecule consists of three key moieties:

-

A 4-nonylphenol Core : A phenol ring substituted at the para position with a nine-carbon alkyl chain. This hydrophobic tail is characteristic of alkylphenols.

-

An Ether Linkage : Connecting the phenolic oxygen to an acetic acid group.

-

An Ethyl Ester : The carboxylic acid group is esterified with ethanol.

This structure suggests high lipophilicity, which influences its absorption and distribution in biological systems.[6]

Predicted Metabolic Pathway

The primary route of metabolic activation is predicted to be enzymatic hydrolysis and subsequent degradation.

-

Step 1: Ester Hydrolysis : In biological systems, carboxylesterases are ubiquitous enzymes that readily hydrolyze ester bonds. It is highly probable that Ethyl 2-(4-nonylphenoxy)acetate is rapidly converted to its corresponding carboxylic acid, (4-nonylphenoxy)acetic acid , and ethanol. This conversion is a critical first step, as the parent acid is more water-soluble and may possess its own biological activity.[7]

-

Step 2: Degradation to Nonylphenol : The parent acid, (4-nonylphenoxy)acetic acid, is expected to be further metabolized to 4-nonylphenol (NP) .[6] This final metabolite is the primary driver of the compound's most significant and well-documented toxicological effects.

Caption: Predicted metabolic activation of Ethyl 2-(4-nonylphenoxy)acetate.

Primary Mechanism: Endocrine Disruption via Estrogen Receptor Modulation

The core of Ethyl 2-(4-nonylphenoxy)acetate's activity is attributed to its metabolite, 4-nonylphenol (NP), a known xenoestrogen.[2][8] Xenoestrogens are foreign chemicals that mimic the effects of the natural hormone 17β-estradiol by binding to estrogen receptors.

Interaction with Nuclear Estrogen Receptors (ERα and ERβ)

NP competes with endogenous estradiol for binding to the ligand-binding domains of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][9] Although the binding affinity of NP for these receptors is significantly lower than that of estradiol (approximately 100,000 times less potent), environmental or occupational exposure can lead to concentrations high enough to elicit a biological response.[8]

Upon binding, NP acts as an agonist, inducing a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivators.[10] The NP-ER complex then dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription.[11][12] This can lead to inappropriate gene activation, resulting in:

-

Reproductive and Developmental Effects : Disruption of normal hormonal cycles, feminization of male organisms, and impaired fertility.[2][3][13]

-

Carcinogenesis : Increased proliferation of hormone-sensitive cancer cells, such as in breast cancer.[11][14]

Interaction with G-Protein Coupled Estrogen Receptor (GPER/GPR30)

In addition to the classical nuclear receptors, NP has been identified as an agonist for GPER (also known as GPR30), a seven-transmembrane G-protein coupled receptor.[2][14] Activation of GPER by NP can trigger rapid, non-genomic signaling cascades, including the mobilization of intracellular calcium and the activation of MAPK/ERK pathways. This pathway is distinct from ERE-mediated transcription and contributes to the pleiotropic effects of estrogens and xenoestrogens.

Caption: Dual signaling pathways of the 4-nonylphenol metabolite.

Putative Mechanism: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

While estrogenic activity is the most established mechanism for NP, the phenoxyacetic acid structure of the intermediate metabolite suggests a potential interaction with another class of nuclear receptors: the PPARs.

Rationale for Investigating PPARs

PPARs (α, β/δ, and γ) are ligand-activated transcription factors that are master regulators of lipid and carbohydrate metabolism.[10][15] Several lines of evidence support the hypothesis that phenoxyacetate derivatives may target PPARs:

-

Structural Analogs : Certain phenoxyacetate-based synthetic compounds have been explicitly designed as dual activators for Glucokinase and PPARγ.[16]

-

Other EDCs : Metabolites of other endocrine disruptors, such as di(2-ethylhexyl)phthalate (DEHP), are known to be potent ligands for PPARα and PPARγ.[17]

-

Metabolic Effects : Nonylphenol exposure has been associated with metabolic disturbances, which could potentially be mediated or modulated through PPAR pathways.

Potential Interaction with PPARα and PPARγ

The (4-nonylphenoxy)acetic acid metabolite, with its carboxylic acid head and long hydrophobic tail, bears a structural resemblance to fatty acids, the natural ligands for PPARs. It is plausible that this metabolite could act as a ligand for PPARα, which is highly expressed in tissues with high fatty acid oxidation rates like the liver, or PPARγ, the master regulator of adipogenesis.[10][18]

Upon binding, the metabolite would induce heterodimerization of the PPAR with a Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, regulating their expression and impacting metabolic homeostasis.[10]

Caption: Putative activation of the PPAR signaling pathway by the acid metabolite.

Experimental Protocols for Mechanistic Validation

To empirically test the hypotheses presented, a series of in vitro and in vivo assays are required. The causality behind these experimental choices is to first confirm the metabolic activation and then systematically probe the interaction with the predicted molecular targets.

Protocol 1: In Vitro Confirmation of Metabolism

-

Objective : To confirm the hydrolysis of Ethyl 2-(4-nonylphenoxy)acetate to (4-nonylphenoxy)acetic acid.

-

Methodology :

-

Prepare liver microsomes (human or rodent) as a source of carboxylesterases.

-

Incubate Ethyl 2-(4-nonylphenoxy)acetate (e.g., at 1, 10, and 100 µM) with the liver microsome preparation at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent ester and the appearance of the acid metabolite.

-

-

Self-Validation : The protocol includes a time-course analysis and multiple concentrations to establish kinetic parameters. A control incubation without microsomes or with heat-inactivated microsomes must be run in parallel to ensure the observed conversion is enzymatic.

Protocol 2: Estrogen Receptor Competitive Binding Assay

-

Objective : To determine if the metabolite 4-nonylphenol can displace a radiolabeled estrogen ligand from ERα and ERβ.

-

Methodology :

-

Use purified, recombinant human ERα or ERβ protein.

-

Prepare a reaction mixture containing the ER protein and a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-estradiol).

-

Add increasing concentrations of unlabeled 4-nonylphenol (the competitor). A positive control (unlabeled estradiol) and a negative control (vehicle) must be included.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from unbound radioligand (e.g., using a hydroxylapatite filter).

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Plot the percentage of bound radioligand against the log concentration of the competitor to determine the IC50 (concentration at which 50% of the radioligand is displaced).

-

-

Data Presentation : The results are used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound.

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

Protocol 3: PPAR Luciferase Reporter Gene Assay

-

Objective : To determine if (4-nonylphenoxy)acetic acid can activate transcription via PPARα or PPARγ.

-

Methodology :

-

Use a suitable mammalian cell line (e.g., HEK293T or HepG2) that does not endogenously express high levels of the target PPAR.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length coding sequence for human PPARα or PPARγ.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs.

-

-

After transfection, treat the cells with increasing concentrations of (4-nonylphenoxy)acetic acid. Include a vehicle control and a known PPAR agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as a positive control.

-

Incubate for 24-48 hours to allow for gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected β-galactosidase reporter) to control for cytotoxicity.

-

Plot the fold-change in luciferase activity against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).

-

Protocol 4: In Vivo Uterotrophic Assay

-

Objective : To assess the estrogenic effects of Ethyl 2-(4-nonylphenoxy)acetate in a whole-organism model.[19]

-

Methodology :

-

Use immature or ovariectomized female rats or mice, which have low endogenous estrogen levels and thus a low basal uterine weight.

-

Administer Ethyl 2-(4-nonylphenoxy)acetate daily for three consecutive days via oral gavage at several dose levels.

-

Include a vehicle control group and a positive control group treated with a known estrogen (e.g., 17α-ethinylestradiol).

-

On the fourth day, euthanize the animals and carefully dissect the uteri.

-

Trim away adhering fat and connective tissue, and blot to remove luminal fluid.

-

Record the wet weight of the uterus.

-

A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.[19]

-

Summary of Quantitative Data from Literature

The following table summarizes key quantitative metrics for 4-nonylphenol, the primary active metabolite, derived from existing literature.

| Parameter | Compound | Receptor/System | Value | Source |

| Relative Binding Affinity | 4-Nonylphenol | Rainbow Trout Estrogen Receptor | 5 x 10⁻⁵ (relative to Estradiol) | [2] |

| Binding Potency | 4-Nonylphenol | Estrogen Receptors (general) | ~100,000 times less potent than Estradiol | [8] |

| NOEC (28-day) | 4-Nonylphenol | Fish | 0.05 - 0.07 mg/L | [20] |

| LOEC (28-day) | 4-Nonylphenol | Fish | 0.12 - 0.19 mg/L | [20] |

| Acute Oral Toxicity (LD50) | (4-Nonylphenoxy)acetic acid | Rat | 1674 mg/kg bw | [6] |

| Uterotrophic Effect | (4-Nonylphenoxy)acetic acid | Rat | 1.25-fold uterine weight increase at 400 mg/kg bw | [6][19] |

NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration

Conclusion and Future Directions

The mechanism of action for Ethyl 2-(4-nonylphenoxy)acetate is best understood through the lens of its metabolic products. The available evidence strongly supports a primary mechanism of endocrine disruption mediated by the metabolite 4-nonylphenol, which functions as a xenoestrogen by activating ERα, ERβ, and GPER. Furthermore, a plausible secondary mechanism involving the modulation of PPARs by the intermediate metabolite, (4-nonylphenoxy)acetic acid, warrants investigation due to structural similarities with known PPAR ligands and the metabolic effects observed with related compounds.

Future research should focus on a comprehensive characterization of the metabolic profile of Ethyl 2-(4-nonylphenoxy)acetate to identify all potential bioactive intermediates. Advanced techniques such as transcriptomics (RNA-seq) and proteomics on cells or tissues treated with the compound and its metabolites would provide an unbiased, global view of the affected signaling pathways and gene regulatory networks, helping to confirm these proposed mechanisms and uncover any novel biological activities.

References

-

Vazquez-Duhalt, R., et al. (2005). NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. Applied Ecology and Environmental Research, 4(1), 1-25.

-

Hartwig, A., & MAK Commission. (2021). (4-Nonylphenoxy)acetic acid. MAK Value Documentation, 6(3).

-

Abdel-Gawad, H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. Molecules, 27(3), 1033.

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Acetic acid, (4-nonylphenoxy)-: Evaluation statement.

-

Rupa Health. (n.d.). 4-Nonylphenol.

-

Wikipedia. (n.d.). Nonylphenol.

-

Elchemy. (2025). What Is Nonylphenol: The Endocrine Disruptor Hiding in Everyday Products.

-

U.S. Environmental Protection Agency. (2025). Fact Sheet: Nonylphenols and Nonylphenol Ethoxylates.

-

U.S. Environmental Protection Agency. (2010). Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) Action Plan.

-

Itoh, H., et al. (2012). PPARα- and DEHP-Induced Cancers. PPAR Research, 2012, 869356.

-

Wikipedia. (n.d.). Phenoxy herbicide.

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Molecular Sciences, 22(24), 13230.

-

Lee, H. R., et al. (2017). Chronic Low-Dose Nonylphenol or Di-(2-ethylhexyl) Phthalate has a Different Estrogen-like Response in Mouse Uterus. Journal of Embryo Transfer, 32(4), 333-341.

-

Carbone, M., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 92.

-

Santolla, M. F., et al. (2015). Endocrine Disruptor Agent Nonyl Phenol Exerts An Estrogen-like Transcriptional Activity on Estrogen Receptor Positive Breast Cancer Cells. Breast Cancer Research and Treatment, 152(1), 111-121.

-

Kim, S., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 293.

-

Wang, J., et al. (2017). Transcription factor activity of estrogen receptor α activation upon nonylphenol or bisphenol A treatment enhances the in vitro proliferation, invasion, and migration of neuroblastoma cells. OncoTargets and Therapy, 10, 5771-5779.

-

Wikipedia. (n.d.). Peroxisome proliferator-activated receptor.

-

De Napoli, I. E., et al. (2021). The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. International Journal of Molecular Sciences, 22(19), 10416.

-

Wawrzkiewicz, M., & Wiśniewska, M. (2023). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. Molecules, 28(14), 5439.

-

Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236-240.

-

Nufarm. (n.d.). A Guide to Phenoxy Herbicides.

Sources

- 1. aloki.hu [aloki.hu]

- 2. Nonylphenol - Wikipedia [en.wikipedia.org]

- 3. 4-Nonylphenol | Rupa Health [rupahealth.com]

- 4. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 8. What Is Nonylphenol: The Endocrine Disruptor Hiding in Everyday Products [elchemy.com]

- 9. Chronic Low-Dose Nonylphenol or Di-(2-ethylhexyl) Phthalate has a Different Estrogen-like Response in Mouse Uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Transcription factor activity of estrogen receptor α activation upon nonylphenol or bisphenol A treatment enhances the in vitro proliferation, invasion, and migration of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. epa.gov [epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 16. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

- 17. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. series.publisso.de [series.publisso.de]

- 20. epa.gov [epa.gov]

A Technical Guide to Assessing the Endocrine Disruption Potential of Ethyl 2-(4-nonylphenoxy)acetate

Abstract

Ethyl 2-(4-nonylphenoxy)acetate is a chemical compound structurally related to 4-nonylphenol (4-NP), a well-documented endocrine-disrupting chemical (EDC).[1][2] EDCs are substances that can interfere with the body's hormonal systems, leading to adverse health effects.[3] This guide provides a comprehensive framework for researchers and drug development professionals to assess the endocrine disruption potential of Ethyl 2-(4-nonylphenoxy)acetate. The central hypothesis is that the parent compound may act as a pro-drug, undergoing metabolic hydrolysis to release the active endocrine disruptor, 4-NP. Therefore, a robust assessment must include characterization of this metabolic activation and a thorough evaluation of the subsequent effects on key endocrine pathways. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a conclusive evaluation.

Introduction and Core Hypothesis

Ethyl 2-(4-nonylphenoxy)acetate belongs to the alkylphenol ethoxylate family of compounds. While direct toxicological data on this specific ester is limited, its chemical structure is of immediate interest. The molecule consists of a 4-nonylphenol core, a known xenoestrogen, which is ester-linked to an ethyl acetate group.

Environmental xenobiotics can exert their disruptive potential either directly or through their metabolites.[1] The primary hypothesis for Ethyl 2-(4-nonylphenoxy)acetate is that it undergoes in vivo hydrolysis, catalyzed by ubiquitous esterase enzymes, to yield 4-nonylphenol (4-NP) and ethyl acetate. 4-NP is a recognized EDC with the ability to mimic natural estrogens, thereby disrupting normal hormonal signaling.[1][2]

Therefore, any credible assessment of Ethyl 2-(4-nonylphenoxy)acetate's endocrine activity cannot be limited to the parent compound alone. It is scientifically imperative to investigate its metabolic fate and the biological activity of its primary metabolite, 4-NP.

Proposed Metabolic Activation Pathway

The initial and most critical step in the biological activity of Ethyl 2-(4-nonylphenoxy)acetate is its potential hydrolysis. This reaction is predicted to be catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues.

Caption: Proposed metabolic hydrolysis of Ethyl 2-(4-nonylphenoxy)acetate.

Endocrine Disrupting Mechanisms of 4-Nonylphenol

Once formed, 4-NP can interfere with multiple endocrine pathways. A comprehensive assessment should, at a minimum, consider the following well-established mechanisms of action for 4-NP:

-

Estrogenic Activity : 4-NP is a known xenoestrogen that can bind to and activate estrogen receptors (ERα and ERβ).[4][5] This interaction can trigger downstream signaling cascades, leading to inappropriate gene expression and physiological responses.[6][7]

-

Anti-Androgenic Activity : Studies have shown that 4-NP can act as an antagonist to the androgen receptor (AR), inhibiting the action of male hormones like testosterone.[5]

-

Thyroid Disruption : There is evidence that alkylphenols can interfere with the thyroid hormone system, which is critical for metabolism and development.[8][9]

In Vitro Assessment Strategy & Protocols

A tiered, in vitro approach is recommended to systematically test the core hypothesis. This strategy aligns with the principles outlined by the Organisation for Economic Co-operation and Development (OECD) for testing potential endocrine disruptors.[10][11]

Caption: Tiered in vitro testing strategy for endocrine disruption potential.

Protocol 1: In Vitro Esterase Stability Assay

Objective: To determine if Ethyl 2-(4-nonylphenoxy)acetate is hydrolyzed to 4-nonylphenol in a biologically relevant matrix.

Methodology:

-

Prepare Liver Microsomes: Isolate liver microsomes from a relevant species (e.g., rat, human) as a source of esterase activity.

-

Incubation: Incubate Ethyl 2-(4-nonylphenoxy)acetate at a known concentration (e.g., 10 µM) with the liver microsome preparation at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of 4-nonylphenol.

-

Controls: Include a negative control (without microsomes) to assess non-enzymatic degradation and a positive control (a known ester substrate) to confirm enzyme activity.

Causality: This initial step is crucial. If the parent ester is stable and not converted to 4-NP, its potential for estrogenic activity is significantly lower. Confirming hydrolysis provides the scientific rationale for proceeding with receptor-based assays using both the parent compound and the metabolite.

Protocol 2: Estrogen Receptor (ER) Competitive Binding Assay

Objective: To measure the binding affinity of Ethyl 2-(4-nonylphenoxy)acetate and 4-nonylphenol to the estrogen receptor (ERα). This protocol is based on the OECD Test Guideline 493.[12][13]

Methodology:

-

Receptor Source: Use either purified recombinant human ERα or cytosol prepared from rat uteri, which is rich in ERs.[14][15]

-

Radioligand: Use a radiolabeled estrogen, typically [3H]17β-estradiol, as the tracer.

-

Competitive Binding: Incubate a fixed concentration of the ER and [3H]17β-estradiol with increasing concentrations of the test compounds (Ethyl 2-(4-nonylphenoxy)acetate and 4-nonylphenol) and an unlabeled 17β-estradiol standard.

-

Separation: After incubation, separate the receptor-bound from the free radioligand using methods like hydroxylapatite or dextran-coated charcoal.[16]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 (concentration that inhibits 50% of specific binding) and the relative binding affinity (RBA) compared to 17β-estradiol.

Causality: This assay directly assesses the molecular initiating event: the interaction of the chemical with the hormone receptor. A high binding affinity suggests a higher potential for disrupting the endocrine pathway.

Protocol 3: ER Transcriptional Activation Assay (Luciferase Reporter Assay)

Objective: To determine if the binding of the test compounds to the ER results in a functional response, i.e., the activation of gene transcription. This assay aligns with OECD Test Guideline 455.[17]

Methodology:

-

Cell Line: Use a human cell line (e.g., HeLa, T47D) that has been stably transfected with two genetic constructs:

-

Cell Culture and Dosing: Culture the cells and expose them to a range of concentrations of the test compounds (Ethyl 2-(4-nonylphenoxy)acetate and 4-nonylphenol), a positive control (17β-estradiol), and a vehicle control.

-

Incubation: Incubate the cells for 24 hours to allow for receptor binding, translocation, and gene transcription.

-

Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Measurement: Measure the light output (luminescence) using a luminometer. The amount of light produced is directly proportional to the level of transcriptional activation.

-

Data Analysis: Calculate the fold-induction of luciferase activity relative to the vehicle control. Determine the EC50 (the concentration that produces 50% of the maximal response).

Causality: This assay moves beyond simple binding to measure a biologically relevant downstream event. A positive result demonstrates that the compound not only binds to the ER but also activates it in a manner that can alter gene expression, which is the hallmark of an estrogen agonist.

Data Synthesis and Interpretation

The quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Endocrine Disruption Potential

| Compound | Esterase Stability (t½, min) | ER Binding (IC50, µM) | ER Binding (RBA vs E2) | ER Activation (EC50, µM) |

| 17β-Estradiol (E2) | N/A | Reference | 100% | Reference |

| Ethyl 2-(4-nonylphenoxy)acetate | Experimental Value | Experimental Value | Calculated Value | Experimental Value |

| 4-Nonylphenol (4-NP) | N/A | Experimental Value | Calculated Value | Experimental Value |

Interpretation:

-

A short half-life (t½) in the esterase stability assay for Ethyl 2-(4-nonylphenoxy)acetate confirms its conversion to 4-NP.

-

A low IC50 and high RBA in the binding assay indicate strong binding to the estrogen receptor. It is expected that 4-NP will show significantly higher binding affinity than the parent ester.

-

A low EC50 in the transcriptional activation assay confirms that the compound is a potent agonist of the estrogen receptor. Again, 4-NP is expected to be more potent than the parent compound.

Visualizing the Estrogen Receptor Signaling Pathway

The interaction of an estrogenic compound like 4-NP with the estrogen receptor initiates a complex signaling cascade.

Caption: Classical genomic signaling pathway for estrogen receptor activation.

Upon binding to the estrogen receptor in the cytoplasm, the 4-NP/ER complex dimerizes and translocates to the nucleus.[6] There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription and leading to a physiological response.[7][21]

Conclusion

The assessment of Ethyl 2-(4-nonylphenoxy)acetate's endocrine disruption potential requires a scientifically rigorous, hypothesis-driven approach. Due to its chemical structure, the primary concern is its role as a pro-drug for the known endocrine disruptor, 4-nonylphenol. The tiered in vitro strategy presented here, beginning with an evaluation of metabolic stability followed by receptor binding and functional activation assays, provides a comprehensive and self-validating framework. This approach allows researchers to move beyond simple screening and develop a mechanistic understanding of the compound's potential hazard. A weight-of-evidence evaluation of these integrated data points is essential for making an informed decision on the endocrine-disrupting properties of Ethyl 2-(4-nonylphenoxy)acetate.

References

- Endocrine disrupters - OECD. Organisation for Economic Co-operation and Development. [URL: https://www.oecd.

- Yoon, C., Lee, S., Lee, D., & Park, J. (2019). Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation. Development & Reproduction, 23(1), 37–45. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6485006/]

- The Endocrine Disruption Exchange. (4-nonylphenoxy)acetic acid. [URL: https://endocrinedisruption.org/interactive-library/tedx-list-of-potential-endocrine-disruptors/chemical/details/(4-nonylphenoxy)acetic-acid]

- Parra-Guerra, M. A., Cárdenas-González, M., & Zarazúa, S. (2023). Studies of Endocrine Disruptors: Nonylphenol and Isomers in Biological Models. Journal of Toxicology and Environmental Health, Part B, 26(4), 189-211. [URL: https://www.tandfonline.com/doi/full/10.1080/10937404.2023.2201306]

- Kim, D., Park, S., & Lee, J. (2021). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. Biosensors, 11(9), 299. [URL: https://www.mdpi.com/2079-6374/11/9/299]

- Hamilton, K. J., Hewitt, S. C., Arao, Y., & Korach, K. S. (2017). Estrogen receptor signaling mechanisms. Journal of Molecular Endocrinology, 58(2), R113–R124. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5443316/]

- Li, Y., Wang, Y., & Zhang, J. (2015). [Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect of Chemicals]. Sichuan Da Xue Xue Bao Yi Xue Ban, 46(6), 845-850. [URL: https://pubmed.ncbi.nlm.nih.gov/26821516/]

- Pivonello, C., Muscogiuri, G., & Pivonello, R. (2024). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. International Journal of Molecular Sciences, 25(5), 2728. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10931551/]

- National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [URL: https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/brd/erbrd/app_b5.pdf]

- Al-Salama, Z. T., & Keating, N. (2020). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. Cancers, 12(12), 3719. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7763640/]

- Kim, M., & Lee, K. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 295. [URL: https://www.mdpi.com/2304-8158/12/2/295]

- Ghassabian, A., & Trasande, L. (2018). Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment. Frontiers in Endocrinology, 9, 204. [URL: https://www.frontiersin.org/articles/10.3389/fendo.2018.00204/full]

- Ma, M., Li, Y., & Wang, Y. (2019). A comparison of endocrine disruption potential of nonylphenol ethoxylate, vanillin ethoxylate, 4-n-nonylphenol and vanillin in vitro. Ecotoxicology and Environmental Safety, 178, 137-143. [URL: https://pubmed.ncbi.nlm.nih.gov/30901638/]

- INDIGO Biosciences. (n.d.). Human ERβ Reporter Assay Kit. [URL: https://www.indigobiosciences.com/products/assay-kits/nuclear-receptor-assays/human-er-beta-reporter-assay-kit-ib00411-32]

- OECD. (2018). Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption. OECD Publishing. [URL: https://www.oecd-ilibrary.org/environment/revised-guidance-document-150-on-standardised-test-guidelines-for-evaluating-chemicals-for-endocrine-disruption_9789264304741-en]

- Orhon, D., Sozen, S., & Genceli, E. A. (2014). Fate of nonylphenol ethoxylate (NPEO) and its inhibitory impact on the biodegradation of acetate under aerobic conditions. Water Science and Technology, 69(6), 1251-1258. [URL: https://pubmed.ncbi.nlm.nih.gov/24647214/]

- Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. [URL: https://www.creative-diagnostics.

- Wikipedia. (2024). Androgen receptor. [URL: https://en.wikipedia.org/wiki/Androgen_receptor]

- Charles River Laboratories. (n.d.). Endocrine Disruptor Testing. [URL: https://www.criver.com/products-services/safety-assessment/toxicology-services/endocrine-disruptor-testing]

- ThermoFisher Scientific. (n.d.). Estrogen Receptor-α Coactivator Assay. [URL: https://assets.thermofisher.com/TFS-Assets/LPG/manuals/pv4549.pdf]

- Li, Y., Wang, Y., & Zhang, J. (2015). Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect of Chemicals. Journal of Sichuan University (Medical Science Edition), 46(6), 845-850. [URL: https://www.scu.edu.cn/hx/xbbjb/EN/Y2015/V46/I6/845]

- Cabana, H., & Jones, J. P. (2021). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. Catalysts, 11(10), 1184. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533659/]

- ECETOC. (2017). Activities of the OECD related to endocrine disruptors. [URL: https://www.ecetoc.org/wp-content/uploads/2017/08/ECETOC-TR-130-App-C-2.pdf]

- Hartwig, A. (2021). (4-Nonylphenoxy)acetic acid. MAK Value Documentation. [URL: https://publisso.de/files/resources/2221/8721/mb311549e6_3or.pdf]

- Liu, Y., Zhang, Y., & Li, H. (2025). Androgen receptor signaling in prostate cancer: Current insights on mechanisms and therapeutic strategies. Reviews in Urology, 27(1), e1-e10. [URL: https://www.reviews-in-urology.

- Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, M. A. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1059. [URL: https://www.mdpi.com/1420-3049/27/3/1059]

- ResearchGate. (2025). In vitro receptor binding assays. [URL: https://www.researchgate.net/publication/326941566_In_vitro_receptor_binding_assays]

- Judson, R. S., Martin, M. T., & Reif, D. M. (2014). Using in vitro high throughput screening assays to identify potential endocrine-disrupting chemicals. Environmental Health Perspectives, 122(4), 356-363. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3984223/]

- Chlebowski, R. T., & Anderson, G. L. (2023). Estrogen Receptor Signaling in Breast Cancer. International Journal of Molecular Sciences, 24(19), 14508. [URL: https://www.mdpi.com/1422-0067/24/19/14508]

- British Thyroid Foundation. (2024). Your thyroid gland. [URL: https://www.btf-thyroid.org/your-thyroid-gland]

- ResearchGate. (n.d.). The estrogen response element (ERE) 3 –luciferase-based assay. [URL: https://www.researchgate.net/figure/The-estrogen-response-element-ERE-3-luciferase-based-assay-A-Dose-response-of-E-2_fig1_230784949]

- Buchanan, G., & Tilley, W. D. (2013). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. Journal of Andrology, 34(4), 489–501. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3694323/]

- Cleveland Clinic. (2022). Thyroid Hormone. [URL: https://my.clevelandclinic.org/health/articles/22391-thyroid-hormone]

- Xenometrix. (n.d.). Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC. [URL: https://www.xenometrix.ch/products/yes-yas-assay]

- National Toxicology Program. (2013). In Vitro Tox Study Report: Estrogen Receptor Binding (Rat Uterine Cytosol). [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/st_rpts/tox078_508.pdf]

- Nordic Council of Ministers. (2005). OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters as a basis for regulation of substances with endocrine disrupting effects. [URL: https://norden.diva-portal.org/smash/get/diva2:700572/FULLTEXT01.pdf]

- Li, Y., Wu, J., & Wang, H. (2020). Prominent environmental endocrine disruptor, 4-nonylphenol, promotes endometriosis development via plasmacytoid dendritic cells. Molecular Human Reproduction, 26(8), 587–599. [URL: https://academic.oup.com/molehr/article/26/8/587/5851416]

- Kawashima, Y., Yamamoto, S., & Kozuka, H. (1984). Effects of ethyl 4-chloro-2-methylphenoxyacetate on hepatic peroxisomal enzymes in rats. Journal of Pharmacobio-dynamics, 7(5), 332-339. [URL: https://www.jstage.jst.go.jp/article/bpb1978/7/5/7_5_332/_article]

- ECHA & EFSA. (2018). Guidance for the identification of endocrine disruptors in the context of Regulations (EU) No 528/2012 and (EC) No 1107/2009. EFSA Journal, 16(6), e05311. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7009028/]

- Wang, Y., Chen, J., & Li, J. (2025). Androgen receptor dynamics in prostate cancer: from disease progression to treatment resistance. Frontiers in Oncology, 15, 1370215. [URL: https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1370215/full]

- Fuentes, N., & Silveyra, P. (2022). Role of estrogen receptors in health and disease. Frontiers in Endocrinology, 13, 992954. [URL: https://www.frontiersin.org/articles/10.3389/fendo.2022.992954/full]

- Plastic Pollution Coalition. (2025). What are Endocrine-Disrupting Chemicals?. [URL: https://www.plasticpollutioncoalition.org/blog/2023/1/18/what-are-endocrine-disrupting-chemicals-edcs]

- Levin, E. R. (2007). Membrane-Associated Estrogen Receptor Signaling Pathways in Human Cancers. Clinical Cancer Research, 13(16), 4673-4677. [URL: https://aacrjournals.

Sources

- 1. Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. plasticpollutioncoalition.org [plasticpollutioncoalition.org]

- 4. endocrinedisruption.org [endocrinedisruption.org]

- 5. A comparison of endocrine disruption potential of nonylphenol ethoxylate, vanillin ethoxylate, 4-n-nonylphenol and vanillin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Frontiers | Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment [frontiersin.org]

- 9. series.publisso.de [series.publisso.de]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer [mdpi.com]

- 13. criver.com [criver.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect of Chemicals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]

Ethyl 2-(4-nonylphenoxy)acetate: A Technical Guide to Synthesis, Characterization, and Biological Evaluation as a Non-Estrogenic Alternative to Nonylphenol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, analytical characterization, and biological evaluation of Ethyl 2-(4-nonylphenoxy)acetate. This compound is presented as a potential non-hormonally active alternative to 4-nonylphenol, a widely used industrial chemical with known endocrine-disrupting properties.

Introduction: The Nonylphenol Problem

Nonylphenols (NPs) are a family of organic compounds used extensively in the manufacturing of antioxidants, lubricating oil additives, and, most notably, as precursors to non-ionic surfactants like nonylphenol ethoxylates (NPEs).[1] These surfactants are found in a vast array of products, including detergents, paints, pesticides, and plastics.[1][2]

The primary concern surrounding nonylphenol lies in its well-documented activity as an endocrine-disrupting chemical (EDC).[3][4] Specifically, nonylphenol is a xenoestrogen, meaning it can mimic the effects of the natural hormone 17β-estradiol.[1] This mimicry occurs through binding to estrogen receptors (ERα and ERβ), which can disrupt the normal hormonal balance in both wildlife and humans.[1][4] Although its binding affinity is significantly weaker than estradiol, the widespread environmental contamination and persistence of nonylphenol can lead to chronic exposure and biologically significant effects.[3][5]

Environmental degradation of the more widely used NPEs in wastewater treatment facilities is a primary source of nonylphenol contamination in aquatic ecosystems.[6] Due to its low solubility and high hydrophobicity, nonylphenol tends to accumulate in sediment and the fatty tissues of organisms, leading to bioaccumulation.[4][6] Documented adverse effects in aquatic life include the feminization of male fish and decreased male fertility.[5][6] Consequently, regulatory bodies in several regions, including the European Union, have banned or restricted the use of nonylphenol and its ethoxylates in many applications.[5][6]

This regulatory landscape and the inherent hazards of nonylphenol necessitate the development of effective, economically viable, and non-hormonally active alternatives. One promising strategy is the chemical modification of the nonylphenol molecule itself to eliminate its estrogenic activity while retaining desirable physicochemical properties. This guide focuses on one such modification: the synthesis of Ethyl 2-(4-nonylphenoxy)acetate. By alkylating the phenolic hydroxyl group—a key structural feature for estrogen receptor binding—the resulting ether derivative is hypothesized to have a significantly reduced or eliminated affinity for the estrogen receptor.

This document details a robust laboratory-scale protocol for the synthesis of Ethyl 2-(4-nonylphenoxy)acetate from 4-nonylphenol, its purification and characterization using modern analytical techniques, and a validated in vitro assay to assess its potential estrogenic activity.

Synthesis of Ethyl 2-(4-nonylphenoxy)acetate via Williamson Ether Synthesis

The conversion of 4-nonylphenol to Ethyl 2-(4-nonylphenoxy)acetate is efficiently achieved through the Williamson ether synthesis. This classic organic reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an organohalide in an SN2 reaction.[7][8]

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Deprotonation: The acidic phenolic proton of 4-nonylphenol is abstracted by a base (in this case, potassium carbonate) to form the potassium 4-nonylphenoxide ion. This phenoxide is a potent nucleophile.

-

Nucleophilic Substitution (SN2): The 4-nonylphenoxide ion attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the ether linkage.[9]

Caption: Overall synthesis pathway for Ethyl 2-(4-nonylphenoxy)acetate.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of phenoxyacetic acid derivatives.[9][10]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Nonylphenol (technical grade) | 220.35 | 5.51 g | 25.0 |

| Ethyl Bromoacetate | 167.00 | 5.01 g (3.36 mL) | 30.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 6.91 g | 50.0 |

| Acetone (anhydrous) | - | 100 mL | - |

| Diethyl Ether | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 2 x 50 mL | - |

| Brine (Saturated NaCl Solution) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | q.s. | - |

| Hexane (for chromatography) | - | q.s. | - |

| Ethyl Acetate (for chromatography) | - | q.s. | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nonylphenol (5.51 g, 25.0 mmol) and anhydrous potassium carbonate (6.91 g, 50.0 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Reaction Initiation: Stir the suspension vigorously. Add ethyl bromoacetate (3.36 mL, 30.0 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mobile phase.

-

Work-up - Filtration: After cooling to room temperature, filter the reaction mixture through a Büchner funnel to remove the potassium carbonate and precipitated salts. Wash the solids with a small amount of acetone.

-

Work-up - Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Dissolve the resulting oily residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (twice) and 50 mL of brine.

-

Drying and Final Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure to yield the crude product as an oil.

Purification

The crude product is purified by flash column chromatography on silica gel.[11]

Protocol:

-

Column Packing: A glass column is dry-packed with silica gel.

-

Sample Loading: The crude oil is adsorbed onto a small amount of silica gel and dry-loaded onto the column.

-

Elution: The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). Fractions are collected and analyzed by TLC.

-

Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield Ethyl 2-(4-nonylphenoxy)acetate as a pure, typically colorless to pale yellow, oil.

Analytical Characterization

The identity and purity of the synthesized Ethyl 2-(4-nonylphenoxy)acetate must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for this characterization.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.[11][15][16]

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[17]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

Expected ¹H NMR Spectrum (Predicted):

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

OCH₂ (Ether): A singlet around δ 4.6 ppm, representing the methylene protons adjacent to the phenoxy oxygen.

-

OCH₂ (Ester): A quartet around δ 4.2 ppm, representing the methylene protons of the ethyl group.

-

CH₃ (Ester): A triplet around δ 1.2 ppm, representing the methyl protons of the ethyl group.

-

Nonyl Chain Protons: A complex series of multiplets between δ 0.8-2.6 ppm.

Expected ¹³C NMR Spectrum (Predicted):

-

Carbonyl Carbon (Ester): A signal around δ 169 ppm.

-

Aromatic Carbons: Signals between δ 114-158 ppm.

-

OCH₂ (Ether): A signal around δ 65 ppm.

-

OCH₂ (Ester): A signal around δ 61 ppm.

-

Nonyl Chain Carbons: Signals in the aliphatic region (δ 14-40 ppm).

-

CH₃ (Ester): A signal around δ 14 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to confirm the molecular weight and purity of the sample.[18][19]

Sample Preparation:

-

Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

GC-MS Protocol (General): [8][20]

| Parameter | Setting |

| GC Column | Agilent CP-Sil 8 CB (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Injector | Splitless, 250°C |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Oven Program | 50°C (1 min hold), ramp at 20°C/min to 300°C (hold as needed) |

| MS Transfer Line | 280°C |

| Ion Source | Electron Ionization (EI), 70 eV, 230°C |

| Mass Analyzer | Quadrupole, scanning m/z 50-500 |

Expected Results:

-

Chromatogram: A single major peak indicating a high degree of purity.

-

Mass Spectrum: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 306.4. Key fragmentation patterns would include loss of the ethoxy group (-OC₂H₅) and cleavage of the ether bond.

Biological Validation: In Vitro Estrogenicity Assessment

To validate the hypothesis that Ethyl 2-(4-nonylphenoxy)acetate lacks the endocrine-disrupting activity of its precursor, a robust in vitro assay is required. The OECD Test Guideline 455 for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists provides a standardized and validated method for this purpose.[5][7][21]

This assay utilizes a human cell line (e.g., HeLa-9903 or MCF-7) that has been stably transfected with two key components: the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) linked to estrogen response elements (EREs).[22] If a test chemical binds to and activates the ER, the receptor-ligand complex binds to the EREs, driving the expression of the luciferase reporter gene. The resulting light output is measured and is proportional to the estrogenic activity of the chemical.

Caption: Workflow for the in vitro estrogenicity reporter gene assay.

Experimental Protocol (Adapted from OECD TG 455)

Materials and Reagents:

-

ERα-positive reporter cell line (e.g., MCF-7 or HeLa-9903 stably transfected with an ERE-luciferase construct).

-

Cell culture medium (e.g., phenol red-free EMEM) supplemented with charcoal-stripped fetal bovine serum.

-

17β-Estradiol (positive control).

-

4-Nonylphenol (reference compound).

-

Ethyl 2-(4-nonylphenoxy)acetate (test compound).

-

Vehicle (e.g., DMSO).

-

Luciferase assay reagent kit.

-

96-well cell culture plates (white, opaque for luminescence).

-

Luminometer.

Procedure:

-

Cell Culture: Maintain the reporter cell line according to standard protocols. Prior to the assay, culture cells in hormone-free medium (containing charcoal-stripped serum) for at least 3 days to reduce background estrogenic response.[23]

-